molecular formula C6H12N2O B3192756 (S)-Piperidine-2-carboxamide CAS No. 65057-28-5

(S)-Piperidine-2-carboxamide

Cat. No. B3192756
CAS RN: 65057-28-5
M. Wt: 128.17 g/mol
InChI Key: XIMBESZRBTVIOD-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step organic synthesis and requires knowledge of reaction mechanisms .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR, IR spectroscopy, etc., to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, reactivity, stability, etc .

Scientific Research Applications

Pharmacological Properties Modification

(S)-Piperidine-2-carboxamide derivatives have been studied for their ability to modulate pharmacological properties. Research by Vorberg et al. (2016) investigated how the introduction of fluorine atoms into certain side chains of local anesthetics like ropivacaine and levobupivacaine affects their basicity, lipophilicity, solubility, and oxidative degradation. This study highlighted the complex interplay between chemical modifications and pharmacological characteristics (Vorberg et al., 2016).

ALK Inhibitors for Cancer Therapy

Bryan et al. (2012) identified piperidine carboxamide as a novel inhibitor of anaplastic lymphoma kinase (ALK), a key target in cancer therapy. Their research demonstrated the compound's selectivity over insulin-like growth factor-1 (IGF1R) and explored its structure-activity relationship to optimize potency and selectivity, which is critical for targeted cancer treatments (Bryan et al., 2012).

Antagonists for Pain Management

Cheung et al. (2008) explored a series of piperidine carboxamides as antagonists of the transient receptor potential vanilloid-1 (TRPV1). The discovery of these compounds provides insights into potential new treatments for pain management (Cheung et al., 2008).

PARP Inhibitors for Cancer Treatment

Research by Jones et al. (2009) led to the development of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827), a potent inhibitor of poly(ADP-ribose)polymerase (PARP) 1 and 2. This compound shows promise in treating BRCA-1 and BRCA-2 mutant cancers, highlighting the role of piperidine derivatives in oncology (Jones et al., 2009).

Anti-Inflammatory Activity

Vinaya et al. (2009) synthesized novel carboxamide and thioamide derivatives from the piperidine nucleus, exploring their potential as anti-inflammatory compounds. This research adds to the understanding of piperidine derivatives in treating inflammation-related conditions (Vinaya et al., 2009).

Tubulin Inhibitors for Cancer Treatment

Krasavin et al. (2014) discovered a new class of antiproliferative agents, piperidine-1-carboxamides, which act as tubulin inhibitors. This discovery contributes to the development of new chemotherapeutic agents (Krasavin et al., 2014).

HIV-1 Inhibitors

Imamura et al. (2006) studied piperidine-4-carboxamide CCR5 antagonists for their role in inhibiting HIV-1. Their research led to the discovery of compounds with potent anti-HIV-1 activity, contributing to the fight against HIV/AIDS (Imamura et al., 2006).

Preparation of Chiral Compounds

Eichhorn et al. (1997) used whole bacterial cells containing stereospecific amidases for the kinetic resolution of racemic piperidine-2-carboxamide. This method is significant for preparing chiral compounds, which are important in various pharmaceutical applications (Eichhorn et al., 1997).

Antidepressant Potential

Akhtar et al. (2012) synthesized derivatives of piperidine carboxamide to study their effects as anti-depressive agents. Their findings indicated a potential role for these compounds in treating depression (Akhtar et al., 2012).

NNRTIs for HIV Treatment

Tang et al. (2010) continued investigation into piperidine-4-yl-aminopyrimidines as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. They identified potent compounds effective against resistant mutant viruses, contributing to HIV therapy (Tang et al., 2010).

Anti-Angiogenic and DNA Cleavage Activities

Kambappa et al. (2017) studied novel piperidine-4-carboxamide derivatives for their anti-angiogenic and DNA cleavage activities. These properties suggest potential applications in cancer treatment (Kambappa et al., 2017).

PET Imaging for Neuroinflammation

Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound is important for noninvasively imaging neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it exerts its effect at the molecular level. This often involves interaction with biological macromolecules .

Safety and Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, etc .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, etc .

properties

IUPAC Name

(2S)-piperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-6(9)5-3-1-2-4-8-5/h5,8H,1-4H2,(H2,7,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMBESZRBTVIOD-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426153
Record name (S)-Piperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65057-28-5
Record name (S)-Piperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-benzyloxypiperidine-2-carboxylic acid (2.0 g), 1-hydroxybenzotriazole (1.6 g), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (2.3 g) were dissolved in methylene chloride (20 mL). Concentrated aqueous ammonia (3 mL) and triethylamine (2 mL) were added to the resultant solution at room temperature, followed by stirring for 3 days. The reaction mixture was partitioned between water and methylene chloride. The organic layer was dried over magnesium sulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure. 10% Palladium-carbon (1 g, 50% wet) was added to the residue in methanol (30 mL), and the resultant mixture was stirred in a hydrogen atmosphere for 20 hours. The catalyst was removed by filtration. The solvent was evaporated under reduced pressure, and the thus-obtained oily product was dried, to thereby give the title compound as a solid (970 mg, quantitative amount).
Name
N-benzyloxypiperidine-2-carboxylic acid
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Piperidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
(S)-Piperidine-2-carboxamide
Reactant of Route 3
(S)-Piperidine-2-carboxamide
Reactant of Route 4
(S)-Piperidine-2-carboxamide
Reactant of Route 5
(S)-Piperidine-2-carboxamide
Reactant of Route 6
(S)-Piperidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.